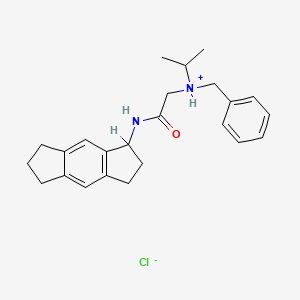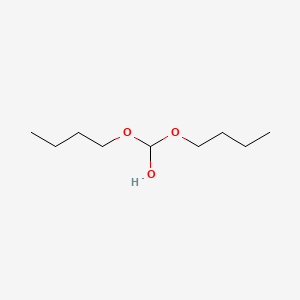
Isoquinolinium, 1,1'-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) is a complex organic compound with a unique structure that includes isoquinolinium and phenylenebis(oxymethylene) moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) typically involves the reaction of isoquinolinium salts with p-phenylenebis(oxymethylene) derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Scientific Research Applications
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinolinium salts: Similar in structure but may lack the p-phenylenebis(oxymethylene) moiety.
Quinoline derivatives: Share the quinoline core structure but differ in functional groups and substituents.
Tetrahydroisoquinoline compounds: Similar in having the tetrahydroisoquinoline structure but vary in other substituents.
Uniqueness
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) is unique due to its specific combination of isoquinolinium and p-phenylenebis(oxymethylene) moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
606-47-3 |
|---|---|
Molecular Formula |
C34H46I2N2O6 |
Molecular Weight |
832.5 g/mol |
IUPAC Name |
1-[[4-[(6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methoxy]phenoxy]methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;diiodide |
InChI |
InChI=1S/C34H46N2O6.2HI/c1-35(2)15-13-23-17-31(37-5)33(39-7)19-27(23)29(35)21-41-25-9-11-26(12-10-25)42-22-30-28-20-34(40-8)32(38-6)18-24(28)14-16-36(30,3)4;;/h9-12,17-20,29-30H,13-16,21-22H2,1-8H3;2*1H/q+2;;/p-2 |
InChI Key |
LPOLCRUFHFAZAZ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OCC4C5=CC(=C(C=C5CC[N+]4(C)C)OC)OC)OC)OC)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


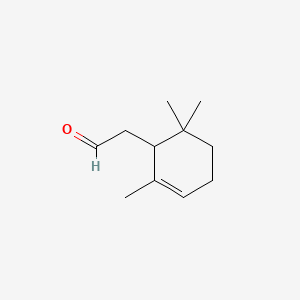
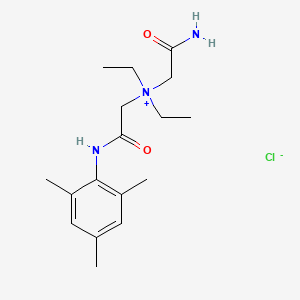
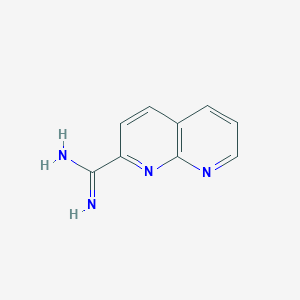
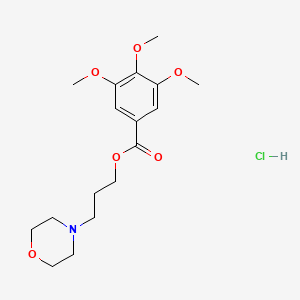
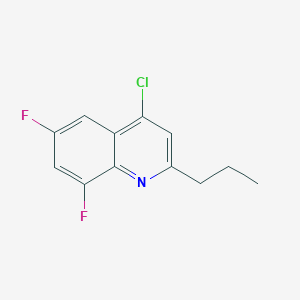
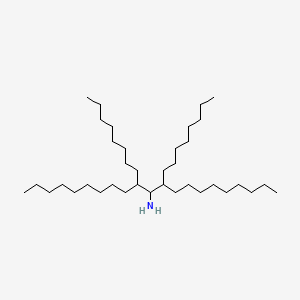
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
